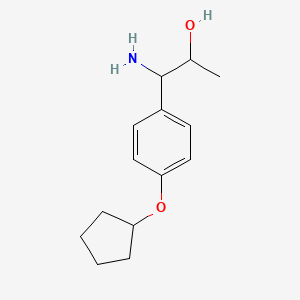
1-(2-Methylpropyl)-4-(3-(4-(2-methylpropyl)phenyl)butyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylpropyl)-4-(3-(4-(2-methylpropyl)phenyl)butyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. These compounds are characterized by the presence of a benzene ring, which is a six-membered ring with alternating double bonds. The compound’s structure includes two isobutyl groups attached to the benzene ring, making it a highly branched hydrocarbon.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)-4-(3-(4-(2-methylpropyl)phenyl)butyl)benzene typically involves Friedel-Crafts alkylation reactions. This process includes the following steps:
Starting Materials: Benzene, isobutyl chloride, and aluminum chloride (AlCl3) as a catalyst.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Procedure: Benzene is mixed with isobutyl chloride in the presence of AlCl3. The reaction mixture is stirred at a low temperature to control the exothermic reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
1-(2-Methylpropyl)-4-(3-(4-(2-methylpropyl)phenyl)butyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of isobutyric acid or corresponding ketones.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying the effects of branched hydrocarbons on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Methylpropyl)-4-(3-(4-(2-methylpropyl)phenyl)butyl)benzene depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects. The specific pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Toluene: A simpler aromatic hydrocarbon with a single methyl group attached to the benzene ring.
Xylene: Aromatic hydrocarbons with two methyl groups attached to the benzene ring.
Cumene: An aromatic hydrocarbon with an isopropyl group attached to the benzene ring.
Uniqueness
1-(2-Methylpropyl)-4-(3-(4-(2-methylpropyl)phenyl)butyl)benzene is unique due to its highly branched structure, which can influence its chemical reactivity and physical properties. This branching can affect its solubility, boiling point, and interaction with other molecules.
特性
分子式 |
C24H34 |
|---|---|
分子量 |
322.5 g/mol |
IUPAC名 |
1-(2-methylpropyl)-4-[4-[4-(2-methylpropyl)phenyl]butan-2-yl]benzene |
InChI |
InChI=1S/C24H34/c1-18(2)16-22-10-8-21(9-11-22)7-6-20(5)24-14-12-23(13-15-24)17-19(3)4/h8-15,18-20H,6-7,16-17H2,1-5H3 |
InChIキー |
OUZGXARWSGTBAD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=C(C=C1)CCC(C)C2=CC=C(C=C2)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13039050.png)


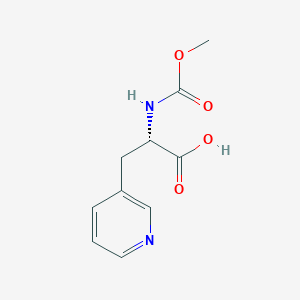

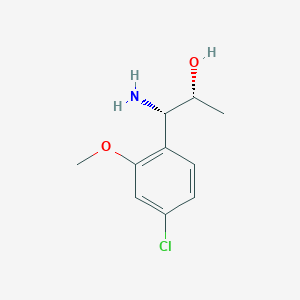
![N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide](/img/structure/B13039082.png)

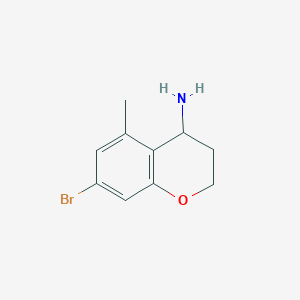
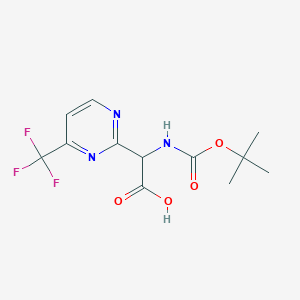
![(1R)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13039108.png)

